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Compound of Interest

Compound Name:
2-Furanmethanol, 5-

(aminomethyl)-

Cat. No.: B1268282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and synthetic considerations for 2-Furanmethanol, 5-(aminomethyl)-, a heterocyclic organic

compound with applications as a key intermediate in the pharmaceutical and agrochemical

industries. Due to the limited availability of directly published experimental spectra for this

specific molecule, this document presents predicted spectroscopic data based on the analysis

of structurally related compounds. Detailed experimental protocols for obtaining such data are

also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Furanmethanol, 5-
(aminomethyl)-. These predictions are derived from spectral data of analogous compounds

such as furfuryl alcohol, 2-Furanmethanol, 5-methyl-, and 2,5-bis(aminomethyl)furan.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~6.2-6.3 Doublet Furan H (position 3 or 4)

~6.1-6.2 Doublet Furan H (position 3 or 4)

~4.5 Singlet -CH₂OH

~3.8 Singlet -CH₂NH₂

(Broad) Singlet -OH, -NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~155-158 C5 (furan)

~150-153 C2 (furan)

~108-112 C3 or C4 (furan)

~107-110 C3 or C4 (furan)

~57-60 -CH₂OH

~40-43 -CH₂NH₂

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Predicted Fragment

127 [M]⁺ (Molecular Ion)

110 [M-NH₃]⁺

98 [M-CH₂OH]⁺

97 [M-CH₂O]⁺

81 [M-CH₂OH, -NH₃]⁺
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Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group

3400-3200 (broad) O-H and N-H stretching

3120-3100 C-H stretching (furan ring)

2950-2850 C-H stretching (methylene)

1600-1550 C=C stretching (furan ring)

1510-1450 N-H bending

1250-1200 C-O stretching (alcohol)

1050-1000 C-N stretching

Synthetic Pathway
2-Furanmethanol, 5-(aminomethyl)- is commonly synthesized from the biomass-derived

platform chemical 5-hydroxymethylfurfural (HMF). The synthesis involves a reductive amination

process.

5-Hydroxymethylfurfural (HMF)

Iminium Intermediate
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A simplified reaction pathway for the synthesis of 2-Furanmethanol, 5-(aminomethyl)- from
HMF.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of small organic

molecules like 2-Furanmethanol, 5-(aminomethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard,

such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts and coupling constants to identify proton environments and

neighboring protons.

¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled carbon spectrum.

Analyze the chemical shifts to identify the different carbon environments.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, gas chromatography (GC-MS) is often used. For non-volatile solids,

direct infusion or liquid chromatography (LC-MS) can be employed.

Ionization: Ionize the sample using an appropriate method. Electron ionization (EI) is

common for GC-MS and provides characteristic fragmentation patterns. Electrospray

ionization (ESI) is often used for LC-MS, typically yielding the protonated molecular ion.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate a mass spectrum.

Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the

fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation:

Liquid Samples: A drop of the neat liquid can be placed between two salt plates (e.g.,

NaCl or KBr).
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Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with

dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample holder (or the

pure KBr pellet) to subtract from the sample spectrum.

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the

spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to specific

functional groups present in the molecule.

Spectroscopic Analysis Workflow
The structural elucidation of an unknown compound typically follows a systematic workflow,

integrating data from various spectroscopic techniques.
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A general workflow for the spectroscopic analysis and structural elucidation of an organic
compound.

Interrelation of Spectroscopic Techniques
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Mass spectrometry, NMR spectroscopy, and IR spectroscopy provide complementary

information that, when combined, allows for the unambiguous determination of a molecule's

structure.
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The logical relationship between key spectroscopic methods in determining molecular
structure.

To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into 2-
Furanmethanol, 5-(aminomethyl)-: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1268282#spectroscopic-data-for-2-
furanmethanol-5-aminomethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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